Direct Head-to-Head Comparison: Superior Anti-MRSA Potency of Primycin over Mupirocin, Including Mupirocin-Resistant Strains
In a 2014 re-evaluation study, primycin showed slightly higher in vitro activity against MRSA isolates than mupirocin, the topical gold-standard anti-MRSA agent. Crucially, primycin also inhibited mupirocin-resistant staphylococcal strains, against which mupirocin itself is ineffective [1]. This dual advantage—superior potency and coverage of mupirocin-resistant populations—is a key differentiator for procurement in settings with known mupirocin resistance.
| Evidence Dimension | In vitro antibacterial activity against MRSA (MIC₉₀) |
|---|---|
| Target Compound Data | MIC₉₀ = 0.06 μg/mL for staphylococci (including MRSA) |
| Comparator Or Baseline | Mupirocin: slightly higher MIC values than primycin; inactive against mupirocin-resistant strains |
| Quantified Difference | Primycin MIC₉₀ slightly lower; primycin inhibited mupirocin-resistant strains while mupirocin did not |
| Conditions | Broth microdilution; clinical isolates including MRSA and mupirocin-resistant S. aureus; International Journal of Medical Microbiology standard protocols |
Why This Matters
For researchers or formulators selecting a topical anti-MRSA agent, primycin offers both a potency edge and the ability to overcome mupirocin resistance, a clinically significant liability.
- [1] Feiszt, P., et al. (2014). Re-evaluation of in vitro activity of primycin against prevalent multiresistant bacteria. International Journal of Medical Microbiology, 304(8), 1077-1085. View Source
